![molecular formula C6H5NS B14745010 5H-thieno[2,3-c]pyrrole CAS No. 250-63-5](/img/structure/B14745010.png)
5H-thieno[2,3-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-thieno[2,3-c]pyrrole: is a heterocyclic compound that consists of a fused thiophene and pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-thieno[2,3-c]pyrrole can be achieved through a novel phosphineimine–alkylidenemalonate cyclization reaction . This method involves the cyclization of phosphineimine with alkylidenemalonate under specific conditions to form the desired compound.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-thieno[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be carried out to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can produce various functionalized thieno[2,3-c]pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5H-thieno[2,3-c]pyrrole is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for developing organic photovoltaic cells and organic light-emitting diodes (OLEDs) .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as kinase inhibitors and antimicrobial agents. These compounds are being investigated for their therapeutic applications in treating various diseases .
Industry: The compound is also utilized in the development of corrosion inhibitors and other industrial chemicals. Its unique structural properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5H-thieno[2,3-c]pyrrole and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. For example, certain derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby inhibiting its activity. This interaction can disrupt cellular signaling pathways and lead to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-b]pyrrole: This compound has a similar fused ring structure but differs in the position of the nitrogen atom.
Thieno[3,4-c]pyrrole: Another related compound with a different arrangement of the thiophene and pyrrole rings.
Uniqueness: 5H-thieno[2,3-c]pyrrole is unique due to its specific ring fusion and electronic properties. These characteristics make it particularly valuable in the development of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
250-63-5 |
|---|---|
Molekularformel |
C6H5NS |
Molekulargewicht |
123.18 g/mol |
IUPAC-Name |
5H-thieno[2,3-c]pyrrole |
InChI |
InChI=1S/C6H5NS/c1-2-8-6-4-7-3-5(1)6/h1-4,7H |
InChI-Schlüssel |
SHZBQOWKRGTTIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=CNC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
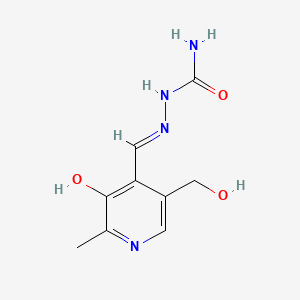
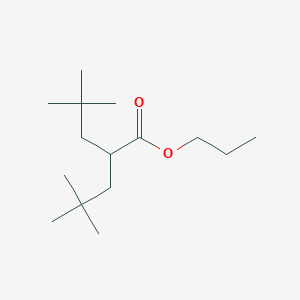
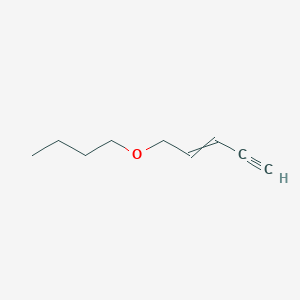
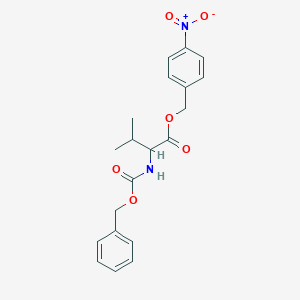
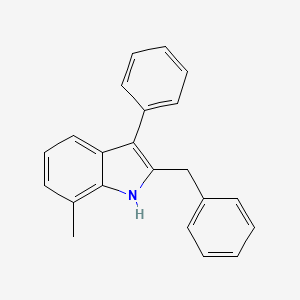
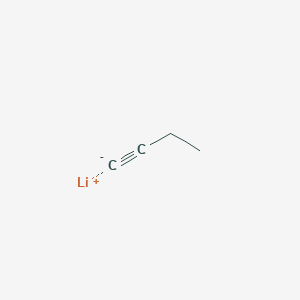
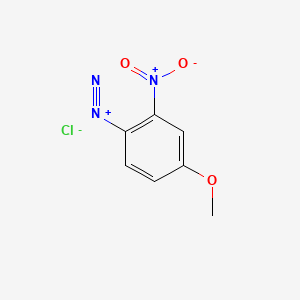

![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)

